2-(oxolan-3-yl)ethane-1-thiol
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Overview
Description
2-(Oxolan-3-yl)ethane-1-thiol is an organic compound that features a thiol group (-SH) attached to an ethane chain, which is further connected to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxolan-3-yl)ethane-1-thiol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of an alkyl halide with a sulfur nucleophile. For instance, an alkyl halide like 2-(oxolan-3-yl)ethyl bromide can react with sodium hydrosulfide to yield the desired thiol compound . Another method involves the use of thiourea as a nucleophile, which displaces the halide ion to form an alkyl isothiourea salt intermediate. This intermediate is then hydrolyzed with an aqueous base to produce the thiol .
Industrial Production Methods
Industrial production of thiols, including this compound, often involves catalytic preparation using hydrogen sulfide (H₂S) or other sulfur-containing reagents. These methods are designed to be efficient and scalable to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
2-(Oxolan-3-yl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, and sulfonic acids.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, molecular bromine, iodine, and various bases and acids .
Major Products Formed
The major products formed from these reactions include disulfides, sulfinic acids, sulfonic acids, and various substituted thiol derivatives .
Scientific Research Applications
2-(Oxolan-3-yl)ethane-1-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(oxolan-3-yl)ethane-1-thiol exerts its effects involves the reactivity of the thiol group. Thiols are known for their ability to undergo oxidation-reduction reactions, which can influence various biochemical pathways. The thiol group can react with free radicals, acting as a radical scavenger, and can form disulfide bonds that stabilize protein structures .
Comparison with Similar Compounds
Similar Compounds
1-(Oxolan-2-yl)ethane-1-thiol: This compound has a similar structure but with the thiol group attached to a different position on the oxolane ring.
Ethanethiol: A simpler thiol compound with a shorter carbon chain.
Butanethiol: Another thiol with a longer carbon chain compared to 2-(oxolan-3-yl)ethane-1-thiol.
Uniqueness
This compound is unique due to the presence of the oxolane ring, which imparts distinct chemical properties and reactivity compared to simpler thiols like ethanethiol and butanethiol. The oxolane ring can influence the compound’s stability, solubility, and overall reactivity in various chemical reactions .
Properties
CAS No. |
1517015-55-2 |
---|---|
Molecular Formula |
C6H12OS |
Molecular Weight |
132.2 |
Purity |
95 |
Origin of Product |
United States |
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